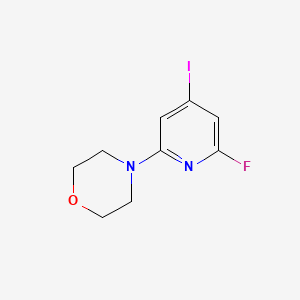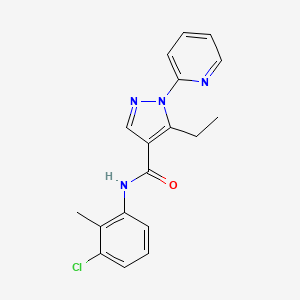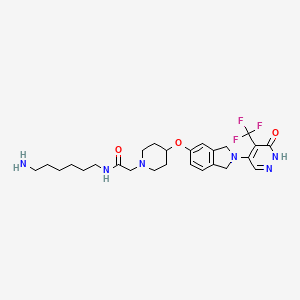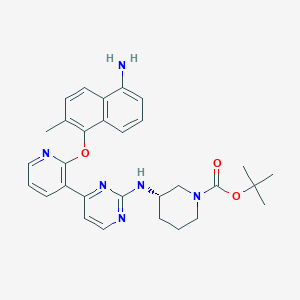
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10FIN2O It is a derivative of morpholine, a heterocyclic amine, and contains both fluorine and iodine atoms attached to a pyridine ring
Métodos De Preparación
The synthesis of 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine typically involves the reaction of 6-fluoro-4-iodopyridine with morpholine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the fluorine or iodine substituents can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridine ring or the morpholine moiety.
Aplicaciones Científicas De Investigación
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs targeting various diseases, such as cancer or neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mecanismo De Acción
The mechanism by which 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific effects.
Comparación Con Compuestos Similares
Similar compounds to 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine include other halogenated pyridine derivatives, such as:
4-(6-Chloro-4-iodopyridin-2-yl)morpholine: This compound contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and binding properties.
4-(6-Fluoro-4-bromopyridin-2-yl)morpholine:
4-(6-Fluoro-4-iodopyridin-2-yl)piperidine: This compound features a piperidine ring instead of a morpholine ring, which can alter its pharmacological properties and biological activity.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H10FIN2O |
|---|---|
Peso molecular |
308.09 g/mol |
Nombre IUPAC |
4-(6-fluoro-4-iodopyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H10FIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Clave InChI |
PEIFFNANSBRASR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CC(=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)



![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)

![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
